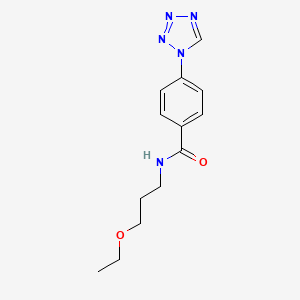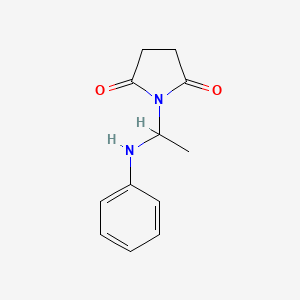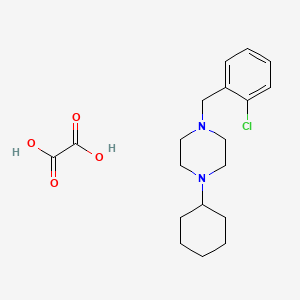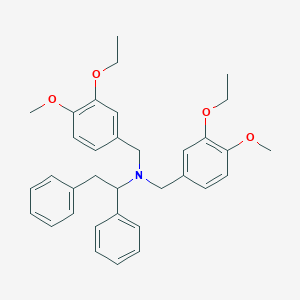![molecular formula C17H12ClFN2O3 B5201231 (3-chloro-4-fluorophenyl){[5-(2-nitrophenyl)-2-furyl]methyl}amine](/img/structure/B5201231.png)
(3-chloro-4-fluorophenyl){[5-(2-nitrophenyl)-2-furyl]methyl}amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (3-chloro-4-fluorophenyl){[5-(2-nitrophenyl)-2-furyl]methyl}amine is a synthetic organic molecule that has garnered interest in the scientific community for its potential applications in drug development. This compound, also known as CF3, is a member of the class of phenylamines and has been the subject of numerous studies aimed at understanding its synthesis, mechanism of action, and potential therapeutic uses.
Wirkmechanismus
The exact mechanism of action of (3-chloro-4-fluorophenyl){[5-(2-nitrophenyl)-2-furyl]methyl}amine is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cell proliferation and inflammation. (3-chloro-4-fluorophenyl){[5-(2-nitrophenyl)-2-furyl]methyl}amine has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that promote inflammation. (3-chloro-4-fluorophenyl){[5-(2-nitrophenyl)-2-furyl]methyl}amine has also been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
(3-chloro-4-fluorophenyl){[5-(2-nitrophenyl)-2-furyl]methyl}amine has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. (3-chloro-4-fluorophenyl){[5-(2-nitrophenyl)-2-furyl]methyl}amine has also been shown to inhibit the growth and migration of cancer cells, as well as to reduce the production of inflammatory cytokines. In addition, (3-chloro-4-fluorophenyl){[5-(2-nitrophenyl)-2-furyl]methyl}amine has been shown to have antioxidant properties, making it a potential candidate for the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (3-chloro-4-fluorophenyl){[5-(2-nitrophenyl)-2-furyl]methyl}amine is its ease of synthesis, which allows for the production of large quantities of the compound for use in lab experiments. (3-chloro-4-fluorophenyl){[5-(2-nitrophenyl)-2-furyl]methyl}amine has also been shown to be stable under a range of conditions, making it a reliable compound for use in experiments. However, one limitation of (3-chloro-4-fluorophenyl){[5-(2-nitrophenyl)-2-furyl]methyl}amine is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are numerous future directions for research on (3-chloro-4-fluorophenyl){[5-(2-nitrophenyl)-2-furyl]methyl}amine. One area of interest is the development of (3-chloro-4-fluorophenyl){[5-(2-nitrophenyl)-2-furyl]methyl}amine-based drugs for the treatment of cancer and inflammatory diseases. Another area of interest is the investigation of the mechanism of action of (3-chloro-4-fluorophenyl){[5-(2-nitrophenyl)-2-furyl]methyl}amine, which could lead to the development of more potent and specific inhibitors of cancer cell proliferation and inflammation. Finally, the development of new synthesis methods for (3-chloro-4-fluorophenyl){[5-(2-nitrophenyl)-2-furyl]methyl}amine could lead to the production of more efficient and cost-effective methods for obtaining the compound.
Synthesemethoden
The synthesis of (3-chloro-4-fluorophenyl){[5-(2-nitrophenyl)-2-furyl]methyl}amine involves the reaction of 3-chloro-4-fluoroaniline with 5-(2-nitrophenyl)-2-furaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is a white solid that can be purified using column chromatography. This method of synthesis has been well-established in the literature and has been used in numerous studies to obtain high yields of (3-chloro-4-fluorophenyl){[5-(2-nitrophenyl)-2-furyl]methyl}amine.
Wissenschaftliche Forschungsanwendungen
(3-chloro-4-fluorophenyl){[5-(2-nitrophenyl)-2-furyl]methyl}amine has been extensively studied for its potential applications in drug development. It has been shown to have activity against a range of cancer cell lines, including breast, lung, and prostate cancer. (3-chloro-4-fluorophenyl){[5-(2-nitrophenyl)-2-furyl]methyl}amine has also been shown to have potent anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease.
Eigenschaften
IUPAC Name |
3-chloro-4-fluoro-N-[[5-(2-nitrophenyl)furan-2-yl]methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFN2O3/c18-14-9-11(5-7-15(14)19)20-10-12-6-8-17(24-12)13-3-1-2-4-16(13)21(22)23/h1-9,20H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNAVDKRWOHPYAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)CNC3=CC(=C(C=C3)F)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(4-methoxy-3-methylbenzyl)[2-(4-methoxyphenyl)ethyl][(1-methyl-4-piperidinyl)methyl]amine](/img/structure/B5201187.png)

![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}butanamide](/img/structure/B5201217.png)
![2-chloro-5-[2-(4-methoxyphenoxy)ethoxy]-1,3-dimethylbenzene](/img/structure/B5201222.png)

![N-[2-(2,1,3-benzoxadiazol-5-ylmethyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-3-(2-methoxyphenyl)propanamide](/img/structure/B5201226.png)
![1-(4-{(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-3-hydroxy-1-piperidinyl}-4-oxobutyl)-2-pyrrolidinone](/img/structure/B5201253.png)
![N~1~-(5-chloro-2-methylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5201255.png)
![1-({[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)-2-naphthol hydrochloride](/img/structure/B5201263.png)